molecular formula C19H22O3 B1665324 Auraptene CAS No. 495-02-3

Auraptene

Cat. No. B1665324
CAS RN: 495-02-3
M. Wt: 298.4 g/mol
InChI Key: RSDDHGSKLOSQFK-RVDMUPIBSA-N
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Description

Auraptene is a natural bioactive monoterpene coumarin ether . It was first isolated from members of the genus Citrus . Auraptene has shown some effect as a chemopreventative agent against cancers of liver, skin, tongue, esophagus, and colon in rodent models . It exhibits anti-inflammatory, neuroprotective, anti-parasitic, antihypertensive, anti-diabetic, and chemopreventive activities .


Synthesis Analysis

Auraptene was synthesized based on a previously described method . In brief, 7-hydroxycoumarin and trans-geranyl bromide were reacted in acetone at room temperature, in the presence of DBU (1,8-diazabicyclo [5.4.0] undec-7-ene) .


Molecular Structure Analysis

The molecular formula of Auraptene is C19H22O3 . It is a member of umbelliferone coumarins in which the phenolic hydrogen has been replaced by a geranyl group .


Chemical Reactions Analysis

Auraptene has been found to have inhibitory and chemo-preventive effects on the proliferation, tumorigenesis, and growth of several cancer cell lines . It has been reported that four new terpene coumarins with notable changes in the skeletal backbone from 2-Z auraptene, a synthesized monoterpene coumarin, demonstrate antiproliferative activity against human gastric cancer cells .


Physical And Chemical Properties Analysis

The molecular weight of Auraptene is 298.38 g/mol . It is a member of coumarins and a monoterpenoid .

Scientific Research Applications

Auraptene, a bioactive monoterpene coumarin, has been found to have several applications in various scientific fields. Here are some of the applications based on the latest literature :

  • Cancer Chemopreventive

    • Auraptene has been revealed to possess valuable and promising pharmacological properties as a dietary feeding active cancer chemopreventive .
    • It has inhibitory and chemo-preventive effects on the proliferation, tumorigenesis, and growth of several cancer cell lines .
    • It increases the activity of glutathione S-transferase, forms DNA adducts, and reduces the number of aberrant crypt foci .
  • Anti-bacterial

    • Auraptene has been found to have anti-bacterial properties .
  • Anti-protozoal

    • Auraptene also exhibits anti-protozoal activity .
  • Anti-fungal

    • Auraptene has anti-fungal properties .
  • Anti-inflammatory

    • Auraptene has been found to have anti-inflammatory properties .
  • Neuroprotective

    • Auraptene has neuroprotective properties .
  • Anti-oxidant

    • Auraptene has been found to have anti-oxidant properties .
  • Antidiabetic

    • Auraptene has been found to have antidiabetic properties .
  • Antigenotoxic

    • Auraptene has antigenotoxic properties .
  • Antileishmanial

    • Auraptene has antileishmanial properties .
  • Antihelicobacter

    • Auraptene has antihelicobacter properties .
  • Immunomodulatory

    • Auraptene has immunomodulatory properties .
  • Treatment of Chronic Illnesses

    • Auraptene showed significant effect on the treatment of several chronic illnesses including hypertension, nonalcoholic fatty liver and cystic fibrosis .

Safety And Hazards

Auraptene should be handled with care. Avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Auraptene has shown significant effect on the treatment of several chronic illnesses including hypertension, nonalcoholic fatty liver, and cystic fibrosis . Future research about Auraptene could focus on its potential therapeutic role in the prevention and treatment of various diseases due to its anti-inflammatory and antioxidant activities .

properties

IUPAC Name

7-[(2E)-3,7-dimethylocta-2,6-dienoxy]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-14(2)5-4-6-15(3)11-12-21-17-9-7-16-8-10-19(20)22-18(16)13-17/h5,7-11,13H,4,6,12H2,1-3H3/b15-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDDHGSKLOSQFK-RVDMUPIBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80897576
Record name Aurapten
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80897576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Auraptene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034054
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Auraptene

CAS RN

495-02-3
Record name Auraptene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=495-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aurapten
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aurapten
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80897576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AURAPTENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F79I1ZEL2E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Auraptene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034054
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

68 °C
Record name Auraptene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034054
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,500
Citations
B Bibak, F Shakeri, GE Barreto, Z Keshavarzi… - Biofactors, 2019 - Wiley Online Library
… of auraptene were reviewed. Different online databases using keywords such as auraptene, … Auraptene has been suggested to be effective in the treatment of a broad range of disorders …
Number of citations: 42 iubmb.onlinelibrary.wiley.com
Z Tayarani-Najaran, N Tayarani-Najaran… - Frontiers in …, 2021 - frontiersin.org
Auraptene is a bioactive monoterpene coumarin isolated from Citrus aurantium and Aegle marmelos that belong to the Rutaceae family. Auraptene can modulate intracellular signaling …
Number of citations: 22 www.frontiersin.org
S Genovese, F Epifano - Current Drug Targets, 2011 - ingentaconnect.com
Auraptene is the most abundant prenyloxycoumarin that … , only in the last decade auraptene was seen to exert valuable … the current literature in which auraptene has been reported as an …
Number of citations: 87 www.ingentaconnect.com
S Okuyama, M Morita, M Kaji, Y Amakura, M Yoshimura… - Molecules, 2015 - mdpi.com
The anti-inflammatory activity of auraptene (AUR), a citrus coumarin, in peripheral tissues is well-known, and we previously demonstrated that AUR exerts anti-inflammatory effects in …
Number of citations: 45 www.mdpi.com
K Ogawa, A Kawasaki, T Yoshida… - Journal of agricultural …, 2000 - ACS Publications
… 78 hybrids produced from parent fruit containing auraptene. … of auraptene, we have evaluated the auraptene content in … mg/g of auraptene in its peel, the highest auraptene content of all …
Number of citations: 76 pubs.acs.org
G Derosa, P Maffioli, A Sahebkar - Drug Discovery from Mother Nature, 2016 - Springer
… The aim of this chapter is to review the effects of auraptene in the prevention … auraptene actions in humans are not yet known. The aim of this chapter is to review the effects of auraptene …
Number of citations: 22 link.springer.com
H Kohno, R Suzuki, M Curini, F Epifano… - … journal of cancer, 2006 - Wiley Online Library
We previously reported the chemopreventive ability of a prenyloxycoumarin auraptene in chemically induced carcinogenesis in digestive tract, liver and urinary bladder of rodents. The …
Number of citations: 121 onlinelibrary.wiley.com
S Fiorito, F Preziuso, M Sharifi-Rad, L Marchetti… - Phytochemistry …, 2022 - Springer
… of the Rutaceae (in particular auraptene in Citrus spp.) and … a long time (nearly a century for auraptene and 50 years for … in the very last years for auraptene and umbelliprenin and what …
Number of citations: 19 link.springer.com
AR Afshari, MK Roshan, M Soukhtanloo… - Avicenna journal of …, 2019 - ncbi.nlm.nih.gov
… that auraptene triggered apoptosis probably through Bax/Bcl-2 regulation, blocked cell cycle progression and inhibited proliferation in U87 GBM cells. Taken together, auraptene can be …
Number of citations: 43 www.ncbi.nlm.nih.gov
K Kuroyanagi, MS Kang, T Goto, S Hirai… - Biochemical and …, 2008 - Elsevier
… auraptene, a citrus fruit compound contained mainly in the peel, activated both PPARα and PPARγ. In this study, it was shown that auraptene … These findings suggest that auraptene acts …
Number of citations: 124 www.sciencedirect.com

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